Pikromycin
Overview
Description
Albomycin is a natural antibiotic produced by Gram-positive Actinomyces subtropicus bacteria. It was first identified in the early 1950s by Russian biologist Georgii Frantsevich Gause. Albomycin exists as iron complexes in nature and is known for its potent antimicrobial properties against both Gram-negative and Gram-positive bacteria .
Mechanism of Action
Target of Action
Pikromycin belongs to the 14-membered macrolides, a valuable group of antibiotics that originate from various microorganisms
Result of Action
The result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the death of the bacteria. This makes it effective as an antibiotic. In addition to their antibacterial activity, newly discovered 14-membered macrolides like this compound exhibit other therapeutic potentials, such as anti-proliferative and anti-protistal activities .
Biochemical Analysis
Biochemical Properties
Pikromycin interacts with various enzymes and proteins in its biochemical reactions. The this compound polyketide synthase of Streptomyces venezuelae contains four polypeptides: PikAI, PikAII, PikAIII, and PikAIV . These polypeptides contain a loading module, six extension molecules, and a thioesterase domain that terminates the biosynthetic procedure .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a precursor in the synthesis of other antibiotic compounds
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis through a type I polyketide synthase system . The crystal structures of the affinity-labeled enzyme and of a 12-membered-ring macrolactone product complex suggest a mechanism for cyclization in which a hydrophilic barrier in the enzyme and structural restraints of the substrate induce a curled conformation to direct macrolactone ring formation .
Metabolic Pathways
This compound is involved in the metabolic pathways of the type I polyketide synthase system . DesI-DesVI (des locus of this compound PKS) encodes all the enzymes needed to obtain TDP-desoamine from TDP-glucose . DesVII and DesVIII activities transfer desoamine to narbonolide and narbomycin is obtained .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic strategy also involves a Pummerer reaction for nucleobase modification .
Industrial Production Methods: Albomycin is challenging to synthesize on an industrial scale due to its complex structure. advancements in synthetic methodologies have enabled the production of bioactive albomycin analogs .
Chemical Reactions Analysis
Types of Reactions: Albomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure to enhance its antimicrobial properties.
Common Reagents and Conditions: Common reagents used in the synthesis of albomycin include aldehydes, ketones, and sulfur-containing compounds. Reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are bioactive albomycin analogs that exhibit potent antimicrobial activities against a range of bacterial pathogens .
Scientific Research Applications
Albomycin has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: Investigated for its role in bacterial iron uptake mechanisms and its potential as a tool for studying bacterial physiology.
Medicine: Explored as a potential antibacterial drug for treating infections caused by multidrug-resistant bacteria.
Comparison with Similar Compounds
Grisein: Another naturally occurring sideromycin with similar antimicrobial properties.
Ferrichrome: A siderophore that shares structural similarities with albomycin.
Uniqueness: Albomycin is unique due to its potent inhibitory activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. Its “Trojan horse” mechanism of action and specific inhibition of seryl-tRNA synthetases distinguish it from other antibiotics .
Properties
IUPAC Name |
(3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQBOFAUUTZOQE-VSLWXVDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026584 | |
Record name | Picromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19721-56-3 | |
Record name | Pikromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19721-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PICROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBM8G3Z439 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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